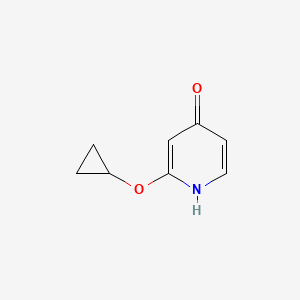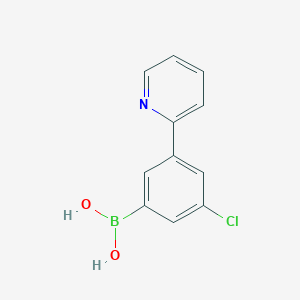
3-(Pyridin-2-yl)-5-chlorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)-5-chlorophenylboronic acid: is a boronic acid derivative that contains a pyridine ring and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-chlorophenylboronic acid typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: : The general procedure for synthesizing pyridinylboronic acids involves halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron-containing reagent to yield the boronic acid .
-
Suzuki-Miyaura Coupling: : Another common method involves the Suzuki-Miyaura coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used due to its efficiency and versatility .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl)-5-chlorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Pyridin-2-yl)-5-hydroxyphenylboronic acid.
Reduction: Formation of 3-(Pyridin-2-yl)-5-chlorophenylborane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-yl)-5-chlorophenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl)-5-chlorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyridine and chlorophenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-2-yl)phenylboronic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
5-Chloro-2-(pyridin-2-yl)phenylboronic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
3-(Pyridin-2-yl)-5-chlorophenylboronic acid is unique due to the presence of both the pyridine ring and the chlorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility and potential for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H9BClNO2 |
|---|---|
Molekulargewicht |
233.46 g/mol |
IUPAC-Name |
(3-chloro-5-pyridin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-10-6-8(5-9(7-10)12(15)16)11-3-1-2-4-14-11/h1-7,15-16H |
InChI-Schlüssel |
XPOYEMSOTVDOOH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)Cl)C2=CC=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


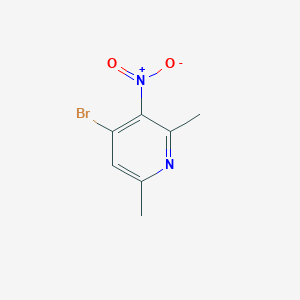
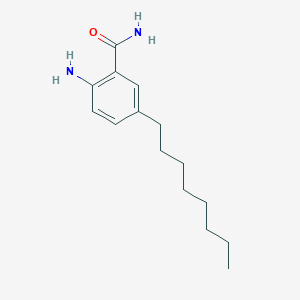


![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
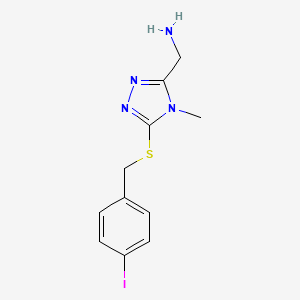
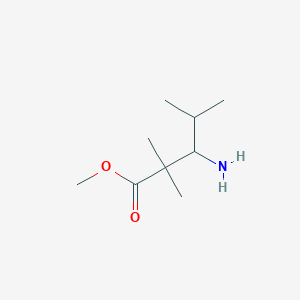
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
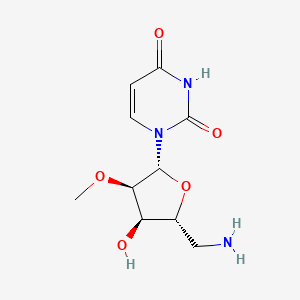
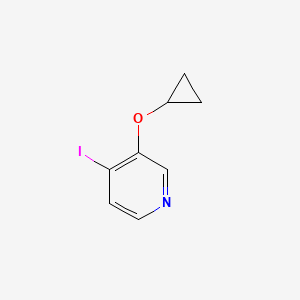
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
